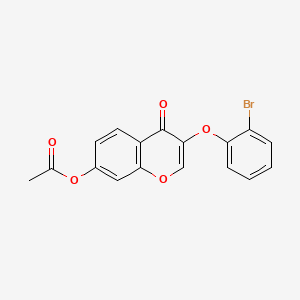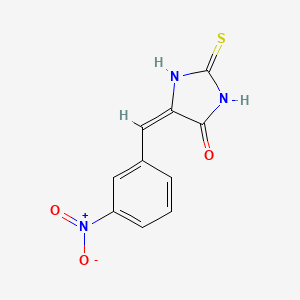![molecular formula C12H8BrFN2OS B11666469 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666469.png)
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides. This compound is characterized by the presence of a thiophene ring, a bromine atom, and a fluorine atom, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its potential biological activities and its ability to form complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and thiophene-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide may involve the use of microwave-assisted synthesis to enhance the reaction rate and yield. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce the reaction time and improve the efficiency of the process .
化学反応の分析
Types of Reactions
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Employed in the development of new materials and chemical sensors
作用機序
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- N’-[(E)-(5-chloro-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(5-bromo-2-chlorophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(5-bromo-2-methylphenyl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties. These atoms enhance its reactivity and binding affinity, making it a valuable compound for various scientific research applications .
特性
分子式 |
C12H8BrFN2OS |
|---|---|
分子量 |
327.17 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H8BrFN2OS/c13-9-3-4-10(14)8(6-9)7-15-16-12(17)11-2-1-5-18-11/h1-7H,(H,16,17)/b15-7+ |
InChIキー |
BCOPCMQDHGVPEA-VIZOYTHASA-N |
異性体SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
正規SMILES |
C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666393.png)
![[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11666397.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11666401.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666407.png)
![(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666408.png)
![N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11666413.png)

![Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11666421.png)
![N-Benzyl-N-(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)-formamide](/img/structure/B11666425.png)
![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)

![2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666448.png)
![(2E)-3-methyl-2-({4-[(4-nitrophenyl)sulfanyl]phenyl}imino)-1,3-thiazolidin-4-one](/img/structure/B11666451.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666454.png)
